4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide
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Overview
Description
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a pyridine ring
Scientific Research Applications
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide
- 4-(4-acetylpiperazin-1-yl)sulfonylbenzonitrile
- 4-[(4-acetylpiperazin-1-yl)sulfonyl]benzoic acid
Uniqueness
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide is unique due to its specific combination of functional groups and structural features. The presence of both a piperazine ring and a pyridine ring, along with the sulfonyl group, provides a distinct chemical profile that can be exploited for various applications. Its uniqueness lies in its potential to interact with a wide range of biological targets and its versatility in chemical synthesis.
Properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-14(23)21-9-11-22(12-10-21)27(25,26)17-6-4-15(5-7-17)18(24)20-16-3-2-8-19-13-16/h2-8,13H,9-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEMVVQKYISVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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